6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide
Overview
Description
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide is a halogenated heterocyclic compound with the empirical formula C13H18ClN3O3 and a molecular weight of 299.75 g/mol . This compound is known for its unique chemical structure, which includes a chloro-substituted pyridine ring and a pivalamide group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: The initial step involves the formation of the pyridine ring with the desired chloro and methoxy substituents.
Introduction of the pivalamide group: The pivalamide group is introduced through an amidation reaction, where pivaloyl chloride reacts with the pyridine derivative in the presence of a base.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide can be compared with other similar compounds, such as:
2-Chloro-N-methoxy-N-methylacetamide: This compound shares the methoxy and methyl groups but differs in the position and nature of the chloro substituent.
6-Chloro-5-methylchromanone: This compound has a similar chloro substitution but differs in the core structure.
2-Chloro-6-methoxyquinoline: This compound has a similar methoxy substitution but differs in the core structure and position of the chloro group.
Properties
IUPAC Name |
6-chloro-5-(2,2-dimethylpropanoylamino)-N-methoxy-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)12(19)16-8-6-7-9(15-10(8)14)11(18)17(4)20-5/h6-7H,1-5H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYMMKFLTXMPGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C(=O)N(C)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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